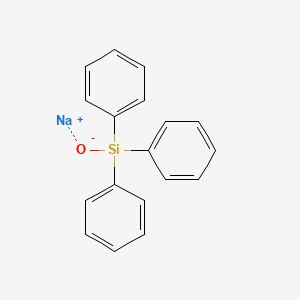

三苯基硅醇钠

描述

Synthesis Analysis

Sodium triphenylsilanolate can be synthesized through various methods, each offering unique pathways and outcomes. The synthesis process often involves the reaction of sodium with triphenylsilane derivatives under specific conditions to yield the desired compound. For example, the reaction of sodium phenylsiloxanolate (SPS) with trimethylsilyl chloride (Me3SiCl) leads to the formation of corresponding siloxane derivatives, indicating a pathway for sodium triphenylsilanolate synthesis (Shchegolikhina et al., 2000).

Molecular Structure Analysis

The molecular structure of sodium triphenylsilanolate is determined through spectroscopic and X-ray diffraction techniques, revealing its complex geometry and bonding arrangements. For instance, crystalline sodium tolylsiloxanolate anions have been studied, providing insights into their molecular and crystal structures through single-crystal X-ray analysis (Anisimov et al., 2016).

Chemical Reactions and Properties

Sodium triphenylsilanolate participates in various chemical reactions, exhibiting diverse chemical properties. Its reactivity with different chemical agents can lead to the synthesis of novel compounds. For instance, the reaction of sodium 3,4,5-triphenyl-1,2-diphosphacyclopentadienide with alkyl halides and silicon and tin chlorides produces stable 1-substituted 1,2-diphospholes (Milyukov et al., 2010).

Physical Properties Analysis

The physical properties of sodium triphenylsilanolate, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments and applications. These properties are typically characterized using techniques like X-ray crystallography and differential scanning calorimetry. For example, the columnar formation in sodium triphenylacetate was explored, providing valuable data on its structure and thermal behavior (Henriques et al., 2014).

Chemical Properties Analysis

Sodium triphenylsilanolate's chemical properties, including reactivity, stability, and interaction with other compounds, are key to its applications in synthesis and materials science. Its role as a precursor or reactant in forming new compounds or in catalysis highlights its versatility and importance in chemical research. The reactions of organometallic compounds involving silicon, such as the reaction of triphenylsilyl-sodium with 9-methylfluorene, demonstrate the compound's reactivity and potential for creating novel materials (Hamid, 1973).

科学研究应用

有机硅化合物的合成: 三苯基硅醇钠用于合成 1,4-双[二甲基(三苯基硅氧基)甲硅烷基]苯,这是一种在有机硅化学中具有应用的结晶物质 (Chugunov, 1960).

钠和钠离子电池研究: 尽管没有直接涉及三苯基硅醇钠,但本文讨论了电池研究中钠的更广泛背景,强调了钠化合物在储能技术中的重要性 (Delmas, 2018).

乙醇的选择性包合物: 与三苯基硅醇钠密切相关的三苯基硅醇已被用于乙醇的选择性包合物,表明在分离过程中具有潜在应用 (Bourne 等人,1991).

铯和铷的溶剂萃取: 三苯基氰硼钠,一种类似于三苯基硅醇钠的化合物,已被研究用于铯和铷离子的溶剂萃取,表明在离子萃取和纯化中具有可能的应用 (Lee, 1972).

炔烃复分解反应: 发现三苯基硅醇盐配体可以提高钼炔烃基配合物在炔烃复分解反应中的反应性和官能团耐受性,这是有机合成中的一个重要过程 (Heppekausen 等人,2010).

药物释放方法开发: 该研究在药物释放方法的优化中应用了实验设计方法,展示了钠化合物在药物研究中的更广泛背景 (Kincl 等人,2005).

化学分离中的主体-客体选择性: 与三苯基硅醇钠相关的三苯基硅醇已用于异构体的分离,展示了其在分子识别和分离技术中的潜力 (Batisai 等人,2016).

有机合成中的苯基化: 四苯基硼酸钠,一种类似于三苯基硅醇钠的化合物,已在有机合成中用作苯基化剂,突出了钠有机金属化合物在化学转化中的作用 (Legros & Fiaud, 1990).

钠 MRI 的生物医学应用: 本文概述了钠 MRI 的生物医学应用,强调了钠在医学影像和诊断中的重要性 (Madelin & Regatte, 2013).

共轭聚电解质的合成: 合成了基于三苯胺的共聚物,表明有机硅化合物(如三苯基硅醇钠)在先进聚合物材料的创建中发挥作用 (Shi 等人,2006).

未来方向

属性

IUPAC Name |

sodium;oxido(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXDMWNDEUYXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NaOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium triphenylsilanolate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。